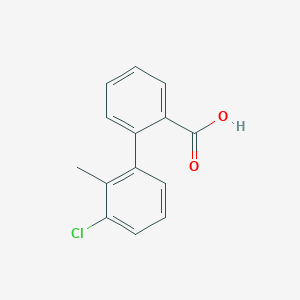

2-(3-Chloro-2-methylphenyl)benzoic acid

Description

The compound 2-(3-Chloro-2-methylphenyl)benzoic acid is more widely recognized under its pharmacological name Tolfenamic Acid (IUPAC: 2-[(3-Chloro-2-methylphenyl)amino]benzoic acid; CAS: 13710-19-5). It belongs to the anthranilic acid derivative class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally characterized by a benzoic acid backbone substituted with a 3-chloro-2-methylphenyl group via an amino linkage .

Tolfenamic Acid is primarily used in veterinary medicine for treating inflammation, pain, and fever due to its potent inhibition of cyclooxygenase (COX) enzymes . Its molecular formula is C₁₄H₁₂ClNO₂ (molecular weight: 261.7 g/mol), and it exhibits moderate solubility in organic solvents like 1-octanol, as documented in IUPAC-NIST solubility studies .

Properties

IUPAC Name |

2-(3-chloro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-10(7-4-8-13(9)15)11-5-2-3-6-12(11)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLURPRPWUXMCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680720 | |

| Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181269-66-8 | |

| Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylphenyl)benzoic acid typically involves the reaction of 3-chloro-2-methylaniline with phthalic anhydride. The reaction proceeds through an amide formation followed by hydrolysis to yield the desired benzoic acid derivative. The reaction conditions often include the use of a solvent such as toluene and a catalyst like sulfuric acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-(3-Chloro-2-methylphenyl)benzoic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3-Chloro-2-methylphenyl)benzoic acid has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Investigated for its anti-inflammatory and analgesic properties, as well as its potential role in cancer therapy.

Industry: Employed in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylphenyl)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain. Additionally, it has been shown to interfere with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .

Comparison with Similar Compounds

Structural Analogs: Fenamate Class

Tolfenamic Acid is part of the fenamate family, which shares a common anthranilic acid (2-aminobenzoic acid) core. Key structural analogs include:

| Compound Name | Substituents on Phenyl Ring | Pharmacological Use | Key Differences from Tolfenamic Acid |

|---|---|---|---|

| Mefenamic Acid | 2,3-Dimethylphenyl | Human NSAID (pain relief) | Lacks chlorine; increased lipophilicity |

| Flufenamic Acid | 3-Trifluoromethylphenyl | Experimental COX inhibition | Fluorine substitution enhances potency |

| Meclofenamic Acid | 2,6-Dichloro-3-methylphenyl | Anti-inflammatory/analgesic | Additional chlorine at position 6 |

| Niflumic Acid | 3-Trifluoromethyl-2-nitro-phenyl | Musculoskeletal disorders | Nitro group introduces redox activity |

Structural Insights :

- The 3-chloro-2-methyl substitution in Tolfenamic Acid optimizes steric and electronic interactions with COX enzymes, balancing potency and toxicity .

- Removal of the amino group (e.g., 2-(3-Chloro-4-methylbenzoyl)benzoic Acid, CAS 15254-27-0) shifts activity toward non-COX targets, such as ion channels, but reduces anti-inflammatory efficacy .

Pharmacological Activity

A structure-activity relationship (SAR) study on Slo2.1 potassium channel activation revealed:

- Tolfenamic Acid acts as a mixed agonist-antagonist at high concentrations, with an EC₅₀ of ~50 µM .

- Mefenamic Acid shows stronger agonism (EC₅₀: 20 µM) due to enhanced hydrophobic interactions from methyl groups.

- Diclofenac (a phenylacetic acid derivative) lacks fenamate-specific ion channel modulation, highlighting the importance of the anthranilic acid scaffold .

Physicochemical Properties

Key Observations :

- Tolfenamic Acid’s chlorine atom enhances polarity compared to methyl or methoxy substituents, improving solubility in biological membranes .

- Benzoyl-substituted analogs (e.g., 2-(4-methylbenzoyl)benzoic acid) exhibit stronger receptor binding (ΔGbinding = -7.1 kcal/mol) but poorer bioavailability due to low solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.